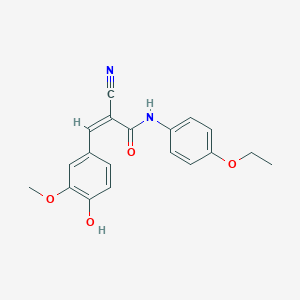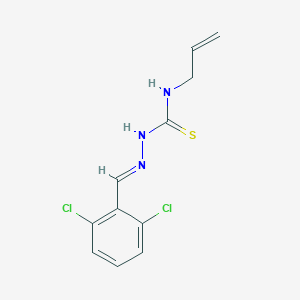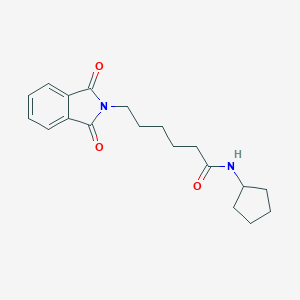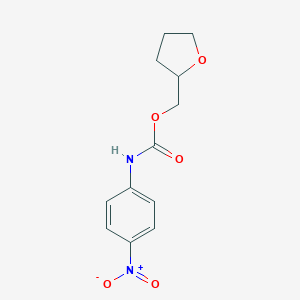![molecular formula C14H15NO4S2 B255348 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid, also known as MTB, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Aplicaciones Científicas De Investigación
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been investigated for its ability to regulate glucose and lipid metabolism, and its potential therapeutic effects in the treatment of type 2 diabetes. This compound has also been studied for its ability to modulate the immune response and its potential use in the treatment of autoimmune diseases.
Mecanismo De Acción
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid interacts with PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose metabolism. This compound has been shown to activate PPARγ and regulate the expression of genes involved in glucose and lipid metabolism. This compound also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in autoimmune diseases. This compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the regulation of glucose and lipid metabolism. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential use in translational research.
Direcciones Futuras
There are several future directions for research on 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid. One area of focus is the development of analogs of this compound with improved pharmacological properties. Another area of focus is the investigation of the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer is an area of active research. Finally, the investigation of the long-term safety and efficacy of this compound in human clinical trials is an important area of future research.
Métodos De Síntesis
The synthesis of 3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves the reaction of 5-methyl-2-furfural with thiosemicarbazide to form 5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid. This intermediate is then reacted with 3-methyl-2-bromobutanoic acid to produce this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different analogs of this compound.
Propiedades
Fórmula molecular |
C14H15NO4S2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C14H15NO4S2/c1-7(2)11(13(17)18)15-12(16)10(21-14(15)20)6-9-5-4-8(3)19-9/h4-7,11H,1-3H3,(H,17,18)/b10-6+ |
Clave InChI |
YAQFUYCVNCGFPK-UXBLZVDNSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |
SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |
SMILES canónico |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
